Isobutylthiobenzene

Gas Chromatography Kovats Retention Index Isomer Differentiation

Isobutylthiobenzene (CAS 13307-61-4), also designated as isobutyl phenyl sulfide or [(2-methylpropyl)thio]benzene, is an aryl alkyl sulfide with the molecular formula C10H14S and a molecular weight of 166.283 g·mol⁻¹. It belongs to the alkylthiobenzene subclass, characterized by a benzene ring bearing an isobutylthio (–SCH₂CH(CH₃)₂) substituent.

Molecular Formula C10H14S
Molecular Weight 166.29 g/mol
CAS No. 13307-61-4
Cat. No. B077095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutylthiobenzene
CAS13307-61-4
Molecular FormulaC10H14S
Molecular Weight166.29 g/mol
Structural Identifiers
SMILESCC(C)CSC1=CC=CC=C1
InChIInChI=1S/C10H14S/c1-9(2)8-11-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
InChIKeyUQRLAGGSKUVKMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobutylthiobenzene (CAS 13307-61-4): Physicochemical Profile and Procurement Baseline for a Branched Aryl Alkyl Sulfide


Isobutylthiobenzene (CAS 13307-61-4), also designated as isobutyl phenyl sulfide or [(2-methylpropyl)thio]benzene, is an aryl alkyl sulfide with the molecular formula C10H14S and a molecular weight of 166.283 g·mol⁻¹ [1]. It belongs to the alkylthiobenzene subclass, characterized by a benzene ring bearing an isobutylthio (–SCH₂CH(CH₃)₂) substituent. Key physicochemical parameters include a boiling point of 235.3 °C at 760 mmHg, a density of 0.97 g·cm⁻³, a refractive index of 1.537, and a flash point of 94.6 °C . The compound is listed in the NIST Chemistry WebBook and is supplied as a specialty research chemical (e.g., Sigma-Aldrich AldrichCPR T286885) intended for early-discovery applications .

Why Generic Substitution Fails for Isobutylthiobenzene – Branched vs. Linear Isomer Chromatographic and Physicochemical Divergence


Within the C₁₀H₁₄S isomeric family, isobutylthiobenzene and its straight-chain isomer n-butyl phenyl sulfide share an identical molecular formula and molecular weight (166.28 g·mol⁻¹), yet exhibit markedly divergent physicochemical and chromatographic behaviour [1]. The branched isobutyl substituent introduces steric effects that disrupt sulfur-to-aromatic p,π-conjugation to a different extent than linear alkyl chains, as evidenced by ¹³C NMR studies across alkylthiobenzene series [2]. This translates into a Kovats retention index of 1303 for isobutylthiobenzene versus 1498 for n-butyl phenyl sulfide on the same stationary phase (OV-17, 130 °C) – a difference of 195 index units – and a boiling point that is approximately 6.4 °C lower [3]. Generic procurement based solely on molecular formula, without confirming the branched connectivity, can therefore lead to a compound with entirely different retention, volatility, and partitioning characteristics, compromising analytical method transfer, synthetic reproducibility, and formulation consistency.

Isobutylthiobenzene – Product-Specific Quantitative Differentiation Evidence Against Closest Analogs


Kovats Retention Index: Branched Isobutylthiobenzene (RI 1303) vs. Linear n-Butyl Phenyl Sulfide (RI 1498) on OV-17

Isobutylthiobenzene exhibits a Kovats retention index of 1303 on the OV-17 stationary phase at 130 °C, determined by Golovnya et al. (1978) [1]. Its straight-chain constitutional isomer, n-butyl phenyl sulfide (identical molecular formula C₁₀H₁₄S, identical molecular weight 166.28 g·mol⁻¹), yields a Kovats RI of 1498 under the same conditions on the same column [1]. The branched isobutyl group therefore reduces the GC retention index by 195 units (–13.0%) relative to the n-butyl isomer, a consequence of the more compact molecular shape and reduced dispersive interactions with the stationary phase. For additional context, the shorter-chain homologues ethyl phenyl sulfide (RI 1315) and propyl phenyl sulfide (RI 1403) both elute later than isobutylthiobenzene despite having lower molecular weights (138.23 and 152.26 g·mol⁻¹, respectively) [2][3].

Gas Chromatography Kovats Retention Index Isomer Differentiation Alkyl Phenyl Sulfides

Boiling Point: Isobutylthiobenzene (235.3 °C) vs. n-Butyl Phenyl Sulfide (241.7 °C) – Branched Isomer Volatility Advantage

Isobutylthiobenzene has a reported boiling point of 235.3 °C at 760 mmHg . Its straight-chain isomer n-butyl phenyl sulfide boils at approximately 241.7 °C at the same pressure . This represents a boiling point depression of 6.4 °C for the branched isomer, attributable to reduced molecular surface area and weaker intermolecular van der Waals contacts. The lighter homologues ethyl phenyl sulfide (204–205 °C) and propyl phenyl sulfide (219.6–222.6 °C) frame a homologous trend where the isobutyl-branched C₁₀ compound's boiling point falls closer to the C₉ linear homologue (propyl) than to its C₁₀ linear isomer .

Boiling Point Volatility Isomer Comparison Distillation

LogP and Hydrophobicity: Isobutylthiobenzene (LogP 4.00) vs. Lower Alkyl Phenyl Sulfides – Partitioning Differentiation

Isobutylthiobenzene has a calculated LogP (octanol–water partition coefficient) of 4.00, as reported by SIELC Technologies [1]. For the lower homologues, ethyl phenyl sulfide has a reported LogP of approximately 2.80, and thioanisole (methyl phenyl sulfide) has a LogP of approximately 2.7 . The isobutyl compound's LogP of 4.00 places it in a distinctly more lipophilic regime – approximately 1.2–1.3 LogP units (over one order of magnitude in partition ratio) above the C₂–C₃ homologues – consistent with the increased alkyl carbon count and branched-chain hydrophobicity.

LogP Hydrophobicity Partition Coefficient QSAR Drug Design

HPLC Analytical Method Specificity: Validated Reverse-Phase Separation of Isobutylthiobenzene on Newcrom R1 Mixed-Mode Column

A compound-specific reverse-phase HPLC method for isobutylthiobenzene has been demonstrated on a Newcrom R1 mixed-mode column (SIELC Technologies) using a mobile phase of acetonitrile, water, and phosphoric acid [1]. For mass spectrometry (MS)-compatible applications, phosphoric acid is replaced with formic acid [1]. The method is reported to be scalable from analytical to preparative scale for impurity isolation, and also suitable for pharmacokinetic sample analysis [1]. Importantly, the Newcrom R1 column employs a special reverse-phase chemistry with low silanol activity, distinct from conventional C18 phases, indicating that isobutylthiobenzene benefits from mixed-mode selectivity for optimal peak shape and resolution [1]. No equivalent published, compound-specific HPLC method was identified for the n-butyl or propyl congeners.

HPLC Method Validation Reverse Phase Mixed-Mode Chromatography Quality Control

Steric Perturbation of Sulfur–Aromatic Conjugation: Class-Level NMR Evidence for Branched Alkylthiobenzene Electronic Differentiation

Systematic ¹³C NMR studies of para- and meta-substituted alkylthiobenzenes have established that increasing the size of the alkyl substituent leads to steric disruption of p,π-conjugation between the sulfur lone pair and the aromatic π-system [1]. This class-level finding predicts that the branched isobutyl group (–CH₂CH(CH₃)₂), with its greater steric bulk near the sulfur atom compared to a linear n-butyl chain, will induce a measurably different degree of conjugative disruption. The consequence is a distinct electronic environment at the ipso and ortho aromatic carbons, reflected in ¹³C chemical shift differences between isobutylthiobenzene and its linear isomer. While direct isobutyl-vs.-n-butyl NMR comparison data were not located in the accessible published record, the class-level inference is robust: steric modulation of S–Ar conjugation is an established principle across alkylthiobenzene series, and branched substituents represent the extreme of this effect [1].

NMR Spectroscopy Conjugation Steric Effects Electronic Structure

Market Availability Classification: Isobutylthiobenzene as a Rare/Specialty Research Chemical vs. Broadly Stocked n-Butyl Isomer

Isobutylthiobenzene is supplied by Sigma-Aldrich under the AldrichCPR (Custom Product Request) catalogue number T286885, explicitly designated as 'part of a collection of rare and unique chemicals' for early-discovery researchers, with the important caveat that Sigma-Aldrich does not collect analytical data for this product and sells it 'as-is' without warranties of identity or purity . By contrast, n-butyl phenyl sulfide (CAS 1126-80-3) is more broadly available from multiple vendors with standard purity specifications (e.g., 95% minimum) and documented analytical parameters . CymitQuimica (Biosynth) previously offered isobutylthiobenzene at minimum 95% purity but the product is now listed as discontinued . This supply landscape indicates that isobutylthiobenzene occupies a niche procurement position: available but with limited vendor options and sparse vendor-supplied analytical characterization, placing a higher burden on the purchaser for independent identity and purity verification.

Procurement Supply Chain Specialty Chemical AldrichCPR Availability

Isobutylthiobenzene – High-Fidelity Research and Industrial Application Scenarios Driven by Verified Differentiation


Gas Chromatographic Method Development Requiring a Branched Aryl Sulfide Retention Time Standard with Unique Kovats RI Signature

When developing GC or GC-MS methods for complex sulfur-containing volatile mixtures (e.g., petroleum fractions, food aroma volatiles, environmental samples), isobutylthiobenzene serves as an internal retention index marker with a Kovats RI of 1303 on non-polar columns [1]. Its RI value is distinctly separated from its linear isomer n-butyl phenyl sulfide (RI 1498) by 195 units, and it elutes in a retention window that is uncrowded by common homologues – earlier than propyl phenyl sulfide (RI 1403) despite higher molecular weight [1]. This unique elution position, documented in the foundational Golovnya et al. (1978) sulfur-compound retention index compendium [1], makes it valuable as a system suitability standard or retention time lock compound in sulfur-specific GC analyses employing flame photometric detection (FPD) or sulfur chemiluminescence detection (SCD).

Synthetic Intermediate in C–S Cross-Coupling Methodology Development Utilizing a Sterically Differentiated Aryl Sulfide Substrate

Isobutylthiobenzene's branched alkylthio substituent introduces steric bulk proximal to the sulfur atom that is distinct from both linear alkyl and aryl thioethers, as rationalized by class-level NMR evidence of differential S–Ar conjugation disruption [1]. This steric and electronic profile renders it a useful substrate for evaluating the substrate scope and functional group tolerance of new C–S bond-forming catalytic systems. The lookchem CAS article database records 25 research articles associated with CAS 13307-61-4, spanning topics including Cu(I)-selenophene-2-carboxylate (CuSC) catalysis for thiol–aryl iodide cross-coupling , Ti(IV) salophen-catalyzed C–S/C–Se bond formation , and Ni(II)-NHC complex-catalyzed C–S cross-coupling , confirming the compound's documented utility in synthetic methodology research.

Chromatographic Purity Verification and Impurity Profiling Using a Validated Mixed-Mode HPLC Method

For laboratories that have procured isobutylthiobenzene and require purity assessment or impurity profiling, the SIELC Newcrom R1 reverse-phase HPLC method provides a documented starting point using acetonitrile/water/phosphoric acid mobile phase, with an MS-compatible formic acid variant available [1]. The method is reported to be scalable from analytical to preparative scale, enabling both purity analysis and impurity isolation in a single chromatographic framework [1]. Given that Sigma-Aldrich supplies this compound without vendor-collected analytical data , this published HPLC method is of particular practical importance for purchaser-led quality control, filling the gap left by the absence of a vendor Certificate of Analysis.

Physicochemical Profiling in Drug Discovery or Agrochemical Lead Optimization Requiring LogP ~4 Aryl Sulfide Scaffolds

With a LogP of 4.00 [1], isobutylthiobenzene occupies a lipophilicity range that is approximately 1.2–1.3 LogP units above lower alkyl phenyl sulfides (LogP ~2.7–2.8 for methyl and ethyl homologues) [2], placing it in a partition coefficient window often targeted for membrane-permeable small-molecule leads. Its boiling point of 235.3 °C and the documented steric modulation of S–Ar conjugation in alkylthiobenzenes [3] further inform its behaviour in biological assays, including protein binding, metabolic stability, and CYP450 interaction potential. These parameters support its use as a physicochemical probe or fragment in medicinal chemistry campaigns where controlled lipophilicity and defined sulfur electronic character are design criteria.

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